molecular formula C7H13N3O2 B14874115 (S)-3-(2-aminoethyl)-1-methylpiperazine-2,5-dione

(S)-3-(2-aminoethyl)-1-methylpiperazine-2,5-dione

Cat. No.: B14874115
M. Wt: 171.20 g/mol
InChI Key: SDRGXFDKLZPXKE-YFKPBYRVSA-N
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Description

(S)-3-(2-aminoethyl)-1-methylpiperazine-2,5-dione is a chiral compound with a piperazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(2-aminoethyl)-1-methylpiperazine-2,5-dione typically involves the reaction of 1-methylpiperazine with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The final product is typically purified using advanced techniques such as chromatography and distillation.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(2-aminoethyl)-1-methylpiperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

(S)-3-(2-aminoethyl)-1-methylpiperazine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-3-(2-aminoethyl)-1-methylpiperazine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved include binding to active sites, altering enzyme conformation, and affecting signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    1-Methylpiperazine: A simpler analog with similar structural features.

    Ethylenediamine: A related compound with two amino groups.

    2-Aminoethylpiperazine: A compound with a similar piperazine ring structure.

Uniqueness

(S)-3-(2-aminoethyl)-1-methylpiperazine-2,5-dione is unique due to its chiral nature and specific functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C7H13N3O2

Molecular Weight

171.20 g/mol

IUPAC Name

(3S)-3-(2-aminoethyl)-1-methylpiperazine-2,5-dione

InChI

InChI=1S/C7H13N3O2/c1-10-4-6(11)9-5(2-3-8)7(10)12/h5H,2-4,8H2,1H3,(H,9,11)/t5-/m0/s1

InChI Key

SDRGXFDKLZPXKE-YFKPBYRVSA-N

Isomeric SMILES

CN1CC(=O)N[C@H](C1=O)CCN

Canonical SMILES

CN1CC(=O)NC(C1=O)CCN

Origin of Product

United States

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